molecular formula C8H10N2O2S B8190638 Pyridine-4-sulfonic acid cyclopropylamide

Pyridine-4-sulfonic acid cyclopropylamide

Cat. No.: B8190638
M. Wt: 198.24 g/mol
InChI Key: FATZGXVBAXHOKZ-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonic acid cyclopropylamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol It is characterized by the presence of a pyridine ring substituted with a sulfonic acid group and a cyclopropylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-sulfonic acid cyclopropylamide typically involves the reaction of pyridine-4-sulfonyl chloride with cyclopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonic acid cyclopropylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine-4-sulfonic acid cyclopropylamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridine-4-sulfonic acid cyclopropylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the cyclopropylamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Pyridine-3-sulfonic acid cyclopropylamide
  • Pyridine-4-sulfonic acid methylamide
  • Pyridine-4-sulfonic acid ethylamide

Comparison: Pyridine-4-sulfonic acid cyclopropylamide is unique due to the presence of the cyclopropylamide group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-cyclopropylpyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12,10-7-1-2-7)8-3-5-9-6-4-8/h3-7,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATZGXVBAXHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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